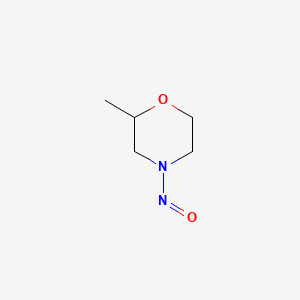
Nitroso-2-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitroso-2-methylmorpholine is a chemical compound characterized by the presence of a nitroso group attached to a morpholine ring with a methyl substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nitroso-2-methylmorpholine typically involves the nitrosation of 2-methylmorpholine. This can be achieved by reacting 2-methylmorpholine with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to control the formation of the nitroso compound and to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Nitroso-2-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation are common.
Substitution: Nucleophiles such as amines or thiols can react with the nitroso group under mild conditions.
Major Products:
Oxidation: Nitro-2-methylmorpholine.
Reduction: 2-methylmorpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nitroso-2-methylmorpholine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Nitroso-2-methylmorpholine involves its interaction with cellular macromolecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. This interaction can result in the formation of DNA adducts, which are critical in understanding the compound’s potential carcinogenicity and mutagenicity .
Vergleich Mit ähnlichen Verbindungen
Nitrosomorpholine: Similar structure but without the methyl substitution.
Nitroso-2-ethylmorpholine: Similar structure with an ethyl substitution instead of a methyl group.
Nitrosopiperidine: A related compound with a piperidine ring instead of a morpholine ring.
Uniqueness: Nitroso-2-methylmorpholine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group can affect the compound’s steric and electronic properties, making it distinct from other nitroso compounds .
Eigenschaften
CAS-Nummer |
92071-38-0 |
|---|---|
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
2-methyl-4-nitrosomorpholine |
InChI |
InChI=1S/C5H10N2O2/c1-5-4-7(6-8)2-3-9-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
UIBWFARCELCCAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCO1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















